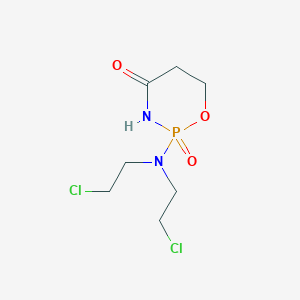

4-Ketocyclophosphamide

Vue d'ensemble

Description

Le 4-oxo Cyclophosphamide est un métabolite inactif de l'agent alkylant cyclophosphamide. Il est formé à partir de la cyclophosphamide par l'intermédiaire d'un intermédiaire 4-hydroxycyclophosphamide par les aldéhyde déshydrogénases . La cyclophosphamide est largement utilisée comme médicament cytostatique en chimiothérapie pour divers cancers et maladies auto-immunes .

Applications De Recherche Scientifique

Metabolic Pathways and Mechanisms

The metabolism of cyclophosphamide involves several steps that lead to the formation of active metabolites. The primary metabolic pathway includes:

- Activation : Cyclophosphamide is converted to 4-hydroxycyclophosphamide by cytochrome P450 enzymes.

- Tautomerization : 4-Hydroxycyclophosphamide can tautomerize to form 4-ketocyclophosphamide.

- Alkylation : Both metabolites can alkylate DNA, leading to cytotoxic effects on rapidly dividing cancer cells.

Research indicates that this compound may exhibit similar or enhanced cytotoxicity compared to its parent compound, making it a focal point for understanding cyclophosphamide's efficacy in cancer therapy .

Cancer Treatment

This compound is primarily studied for its potential as an active anticancer agent. Its ability to alkylate DNA positions it as a critical player in the therapeutic effects of cyclophosphamide against various malignancies, including:

- Lymphomas

- Leukemias

- Solid tumors

Clinical studies have shown that the effectiveness of cyclophosphamide can be correlated with the levels of its metabolites, particularly this compound, in patients' systems .

Toxicity and Side Effects

Understanding the metabolism of cyclophosphamide and its derivatives is essential for mitigating adverse effects. Research has highlighted that while this compound contributes to the drug's anticancer effects, it may also be involved in some toxicities associated with cyclophosphamide treatment, such as bladder toxicity and immunosuppression .

Analytical Methods for Detection

Accurate quantification of this compound in biological samples is critical for both research and clinical settings. Several analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC) : This method has been employed for the detection and quantification of this compound in urine samples following cyclophosphamide administration.

- Mass Spectrometry : Coupling HPLC with tandem mass spectrometry enhances sensitivity and specificity, allowing for precise measurement of this metabolite at low concentrations .

| Methodology | Description |

|---|---|

| High-Performance Liquid Chromatography | Used for separation and quantification of metabolites in biological samples. |

| Mass Spectrometry | Provides detailed molecular information and enhances detection sensitivity. |

Case Studies and Research Findings

Several studies have documented the role of this compound in cancer therapy:

Mécanisme D'action

Target of Action

4-Ketocyclophosphamide (4-keto-CPA) is a metabolite of the widely used anti-cancer prodrug cyclophosphamide .

Mode of Action

Cyclophosphamide is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which is then further metabolized to form 4-keto-CPA . These metabolites interact with DNA, causing DNA alkylation and cross-linking . This DNA damage triggers apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathway of 4-keto-CPA involves the conversion of cyclophosphamide by CYP enzymes in the liver to 4-OH-CPA, followed by non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein . The metabolites formed in sequence, 4-OH-CPA and aldophosphamide (ALDO), are the main cause of toxicity, while ALDO is the pharmacologically active metabolite .

Pharmacokinetics

It is known that cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein . Cyclophosphamide appears to induce its own metabolism, which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened half-life values following repeated administration .

Result of Action

It is known that the metabolites of cyclophosphamide, including 4-keto-cpa, cause dna alkylation and cross-linking, leading to dna damage and triggering apoptosis . This results in the death of cancer cells, contributing to the anti-cancer effects of the drug .

Action Environment

The action of 4-keto-CPA, like that of cyclophosphamide, is influenced by the enzymatic environment in the liver, where CYP enzymes convert cyclophosphamide to its active metabolites

Analyse Biochimique

Biochemical Properties

4-Ketocyclophosphamide is produced through the enzymatic hydroxylation of cyclophosphamide . This process involves liver cytochrome P450 (CYP) enzymes, which convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide . The overoxidized product of this reaction is this compound .

Cellular Effects

The cellular effects of this compound are not significantly different from those of 4-hydroxycyclophosphamide . In human cancer cell lines (HepG2 and MCF-7), 4-hydroxycyclophosphamide induced cytotoxicity and genotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from 4-hydroxycyclophosphamide, which is the main cause of toxicity . Aldophosphamide, another metabolite, is the pharmacologically active compound, and it amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .

Temporal Effects in Laboratory Settings

It is known that cyclophosphamide and its metabolites undergo a process of autoinduction, where the balance between metabolic activation and inactivation changes over time .

Dosage Effects in Animal Models

Cyclophosphamide, from which this compound is derived, has been shown to have increased anti-tumor activity against advanced solid P388 tumors that grow on CD2F1 mice .

Metabolic Pathways

This compound is involved in the metabolic pathways of cyclophosphamide, which are mediated by liver cytochrome P450 (CYP) enzymes . These enzymes convert cyclophosphamide into 4-hydroxycyclophosphamide, which can then be overoxidized to form this compound .

Transport and Distribution

Cyclophosphamide, from which this compound is derived, is distributed with a volume of distribution (Vd) of 30–50L, which approximates to the total body water .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 4-oxo Cyclophosphamide est synthétisé à partir de la cyclophosphamide par une voie métabolique impliquant l'intermédiaire 4-hydroxycyclophosphamide. La conversion est catalysée par les aldéhyde déshydrogénases . Les conditions réactionnelles impliquent généralement des processus enzymatiques dans les systèmes biologiques.

Méthodes de production industrielle

La production industrielle de 4-oxo Cyclophosphamide n'est pas courante car il s'agit principalement d'un métabolite formé in vivo. La cyclophosphamide elle-même est produite industriellement par réaction de la bis(2-chloroéthyl)amine avec l'oxychlorure de phosphore, suivie d'une hydrolyse et d'une cyclisation .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-oxo Cyclophosphamide subit diverses réactions chimiques, notamment :

Oxydation : Conversion de la cyclophosphamide en 4-hydroxycyclophosphamide puis en 4-oxo Cyclophosphamide.

Réduction : Pas souvent observée pour ce composé.

Substitution : Données limitées disponibles sur les réactions de substitution.

Réactifs et conditions courants

Oxydation : Catalysée par les aldéhyde déshydrogénases dans les systèmes biologiques.

Réduction et substitution : Pas bien documentées pour le 4-oxo Cyclophosphamide.

Principaux produits formés

Le principal produit formé par l'oxydation de la cyclophosphamide est le 4-oxo Cyclophosphamide .

4. Applications de la recherche scientifique

Le 4-oxo Cyclophosphamide est principalement utilisé dans la recherche pour étudier le métabolisme et la pharmacocinétique de la cyclophosphamide. Ses applications incluent :

Chimie : Comprendre les voies métaboliques et les réactions enzymatiques impliquées dans la conversion de la cyclophosphamide.

Biologie : Enquêter sur le rôle des aldéhyde déshydrogénases dans le métabolisme des médicaments.

Médecine : Étudier la pharmacocinétique et les effets secondaires de la cyclophosphamide en chimiothérapie.

Industrie : Applications industrielles limitées en raison de son rôle de métabolite plutôt que de composé primaire.

5. Mécanisme d'action

Le 4-oxo Cyclophosphamide lui-même est inactif et n'exerce pas d'effets pharmacologiques significatifs. Son précurseur, la cyclophosphamide, est activé dans le foie pour former de la 4-hydroxycyclophosphamide, qui forme ensuite de l'aldophosphamide. L'aldophosphamide est ensuite convertie en moutarde de phosphoramide et en acroléine, qui sont responsables des effets cytotoxiques. La moutarde de phosphoramide alkyle l'ADN, entraînant la mort cellulaire, tandis que l'acroléine contribue à la toxicité .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclophosphamide : Le composé parent, largement utilisé en chimiothérapie.

4-hydroxycyclophosphamide : Un intermédiaire actif dans la voie métabolique.

Aldophosphamide : Un autre intermédiaire qui conduit à la formation de métabolites cytotoxiques.

Moutarde de phosphoramide : Le métabolite cytotoxique actif responsable de l'alkylation de l'ADN.

Acroléine : Un sous-produit toxique contribuant aux effets secondaires

Unicité

Le 4-oxo Cyclophosphamide est unique en son rôle de métabolite inactif, fournissant des informations sur les voies métaboliques et les processus enzymatiques impliqués dans l'activation et la détoxification de la cyclophosphamide .

Activité Biologique

4-Ketocyclophosphamide (4-kCPA) is a significant metabolite of cyclophosphamide (CPA), a widely used chemotherapeutic agent. Understanding the biological activity of 4-kCPA is crucial for elucidating its role in cancer treatment and potential side effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of 4-kCPA's biological activity.

Overview of Cyclophosphamide Metabolism

Cyclophosphamide is activated in the liver through cytochrome P450-mediated hydroxylation, resulting in several metabolites, including 4-hydroxycyclophosphamide (4-OHCPA) and this compound. The metabolic pathway can be summarized as follows:

- Cyclophosphamide (CPA) →

- 4-Hydroxycyclophosphamide (4-OHCPA) →

- Aldophosphamide (ALD) →

- This compound (4-kCPA)

4-kCPA is considered a detoxified form of CPA, but it still possesses notable biological activity, particularly in relation to its effects on DNA and cellular processes.

The primary mechanism by which 4-kCPA exerts its effects involves DNA alkylation. It forms interstrand cross-links in DNA, which can lead to cell death if not repaired effectively. The pathway of action includes:

- Alkylation of DNA : 4-kCPA interacts with nucleophilic sites on DNA, primarily guanine bases, leading to cross-linking.

- Apoptosis Induction : The unrepaired DNA damage triggers apoptotic pathways, often mediated by p53-dependent mechanisms.

Biological Activity and Case Studies

Research has demonstrated varying biological activities associated with 4-kCPA:

- Antitumor Activity : In studies involving tumor-bearing mice, administration of 4-kCPA showed significant antitumor effects comparable to CPA itself. For instance, when tested against P388 leukemia models, 4-kCPA demonstrated a notable increase in lifespan compared to controls .

- Teratogenic Effects : A study indicated that while 4-kCPA did not significantly affect total embryo protein content or somite number at equimolar doses, it consistently produced adverse developmental outcomes in embryos . This highlights the compound's potential teratogenic risks.

- Metabolic Stability : Research indicates that 4-kCPA exhibits keto-enol tautomerism, which may influence its stability and reactivity in biological systems . This property can affect how the compound interacts with cellular components over time.

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Analysis of Cyclophosphamide Metabolites

| Metabolite | Biological Activity | Toxicity Level |

|---|---|---|

| Cyclophosphamide | Strong antitumor activity | High |

| 4-Hydroxycyclophosphamide | Active alkylating agent | Moderate |

| This compound | Detoxified form; some antitumor activity | Low |

Propriétés

IUPAC Name |

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMZHOCORXMDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031077 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27046-19-1 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-KETOCYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.